An In-Depth Technical Guide to the Pharmacological Profile of Anisodine Hydrobromide
An In-Depth Technical Guide to the Pharmacological Profile of Anisodine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] Primarily utilized in China, it has been investigated for its therapeutic potential in a range of conditions, most notably acute ischemic stroke and septic shock.[2][3] Its pharmacological effects are attributed to its anticholinergic properties, which lead to a variety of systemic responses including smooth muscle relaxation, modulation of central nervous system activity, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Anisodine hydrobromide, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
Anisodine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the binding of the endogenous neurotransmitter acetylcholine.[1] This blockade of parasympathetic nerve impulses leads to its observed physiological effects. Studies in animal models of cerebral ischemia have shown that Anisodine hydrobromide can reduce the exacerbated expression of M1, M2, M4, and M5 muscarinic receptor subtypes in affected brain tissue.[4]
Signaling Pathways
The antagonism of muscarinic receptors by Anisodine hydrobromide initiates a cascade of downstream signaling events that are implicated in its neuroprotective and anti-inflammatory effects. Key pathways identified include:
-
PI3K/Akt/GSK-3β Pathway: Activation of the PI3K/Akt pathway is a crucial cell survival signaling cascade. By inhibiting the pro-apoptotic protein Glycogen Synthase Kinase 3 Beta (GSK-3β), this pathway promotes cell survival and reduces apoptosis.
-
ERK1/2 Pathway: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
-
Nitric Oxide Synthase (NOS) Pathway: Muscarinic receptors are known to regulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems.
The following diagram illustrates the proposed signaling cascade initiated by Anisodine hydrobromide's interaction with muscarinic receptors.
Pharmacodynamics
The anticholinergic properties of Anisodine hydrobromide result in a range of physiological effects. These include mydriasis (dilation of the pupil), inhibition of glandular secretions, relaxation of smooth muscle, and effects on the central nervous system.[1] Its ability to improve microcirculation is a key aspect of its therapeutic use in conditions like septic shock and ischemic stroke.[3]
Unfortunately, publicly available quantitative data on the binding affinities (Ki values) and functional antagonist potencies (pA2 values) of Anisodine hydrobromide at the individual M1-M5 muscarinic receptor subtypes are limited. Such data would be invaluable for a more precise understanding of its receptor selectivity and pharmacodynamic profile.
Pharmacokinetics
The pharmacokinetic properties of Anisodine hydrobromide have been studied in both rats and beagle dogs. The drug is typically administered intravenously.
Data Presentation
Table 1: Pharmacokinetic Parameters of Anisodine Hydrobromide in Rats (Intravenous Administration)
| Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) |
| 4 mg/kg | 340.50 ± 44.52 | ~3 | - |
| 8 mg/kg | - | - | - |
| 16 mg/kg | - | - | - |
| Data presented as mean ± SD. Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve. Data for 8 and 16 mg/kg doses are not readily available in the reviewed literature. |
Table 2: Pharmacokinetic Parameters of Anisodine Hydrobromide in Beagle Dogs (Intravenous Administration) [1]
| Dose (mg/kg) | Cmax (ng/mL) | t1/2z (h) | AUC0-t (ng·h/mL) | Clz (L/(h·kg)) | Vz (L/kg) |
| 0.1 | 43.3 ± 8.6 | 0.9 ± 0.3 | 35.9 ± 6.6 | 20.9 ± 5.3 | 24.6 ± 7.0 |
| 0.3 | 117.9 ± 40.2 | 1.5 ± 0.9 | 159.6 ± 56.6 | 17.9 ± 7.6 | 37.0 ± 18.5 |
| 0.9 | 348.6 ± 40.0 | 1.1 ± 0.2 | 443.3 ± 50.3 | 19.4 ± 2.2 | 31.3 ± 4.3 |
| Data presented as mean ± SD. Cmax: Maximum plasma concentration; t1/2z: Terminal elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Clz: Total body clearance; Vz: Volume of distribution during the terminal phase.[1] |
Experimental Protocols
UPLC-MS/MS Method for Quantification in Plasma
A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of Anisodine hydrobromide in biological matrices.[5]
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,300 x g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject an aliquot (e.g., 2.5 µL) into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the analyte and internal standard.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is used to mimic ischemic stroke and evaluate the neuroprotective effects of Anisodine hydrobromide.[4]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer Anisodine hydrobromide (e.g., 0.6 mg/kg) intravenously via the tail vein during the reperfusion phase.[4]
-
Neurological Scoring: Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
Histological Analysis: At the end of the experiment, perfuse the brain and process it for histological analysis to determine the infarct volume.
Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is a widely used animal model of polymicrobial sepsis.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.
-
Laparotomy: Perform a midline laparotomy to expose the cecum.
-
Ligation: Ligate the cecum below the ileocecal valve.
-
Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity.
-
Closure: Return the cecum to the abdominal cavity and close the incision.
-
Fluid Resuscitation: Administer fluid resuscitation to maintain hemodynamic stability.
-
Treatment Protocol: In a clinical trial setting for septic shock, a treatment protocol for Anisodamine hydrobromide (a related compound) involved an initial intravenous bolus of 0.5 mg/kg followed by a continuous infusion of 0.02–0.1 mg/kg/h.[6]
Toxicology and Adverse Effects
As an anticholinergic agent, Anisodine hydrobromide can produce a range of adverse effects, including dry mouth, blurred vision, tachycardia, and urinary retention. Central nervous system effects such as dizziness and confusion can also occur.
Conclusion
Anisodine hydrobromide is a non-specific muscarinic antagonist with a complex pharmacological profile. Its therapeutic potential in conditions such as ischemic stroke and septic shock is primarily attributed to its ability to improve microcirculation and exert neuroprotective and anti-inflammatory effects through the modulation of various signaling pathways. While its clinical use is established in certain regions, a more detailed characterization of its receptor binding affinities and functional potencies across all muscarinic receptor subtypes would greatly enhance the understanding of its pharmacological actions and aid in the development of more selective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for further preclinical and clinical investigation into the therapeutic applications of Anisodine hydrobromide.
References
- 1. Activation of nitric oxide synthase through muscarinic receptors in rat parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide (NO) synthase mRNA expression and NO production via muscarinic acetylcholine receptor-mediated pathways in the CEM, human leukemic T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of neuronal nitric oxide synthase by M2 muscarinic receptors associated with a small increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlations between neuronal nitric oxide synthase and muscarinic M3/M1 receptors in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erk1/2- and p38 MAP kinase-dependent phosphorylation and activation of cPLA2 by m3 and m2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
